[2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-methoxyphenyl)methanone
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzimidazole with piperidine-4-carboxaldehyde, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism by which 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE exerts its effects involves binding to specific molecular targets. For instance, in cancer research, it has been found to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division. The compound’s interaction with these enzymes disrupts the normal function of cancer cells, leading to cell death.
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.
Dichloroaniline: Utilized in the synthesis of dyes and agrochemicals.
Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications for fluid resuscitation.
Uniqueness: What sets 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE apart is its multifunctional nature. It combines the properties of benzimidazole, piperidine, and methoxyphenyl groups, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-15-11-9-14(10-12-15)20(24)23-13-5-4-8-18(23)19-21-16-6-2-3-7-17(16)22-19/h2-3,6-7,9-12,18H,4-5,8,13H2,1H3,(H,21,22) |
InChI Key |
JFQUBTLFWBGPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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